molecular formula C16H20N2O3 B11836932 Ethyl 4-(dimethylamino)-8-methoxy-6-methylquinoline-3-carboxylate

Ethyl 4-(dimethylamino)-8-methoxy-6-methylquinoline-3-carboxylate

Cat. No.: B11836932
M. Wt: 288.34 g/mol
InChI Key: PMSFIIKKRQFGTR-UHFFFAOYSA-N
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Description

Ethyl 4-(dimethylamino)-8-methoxy-6-methylquinoline-3-carboxylate is a complex organic compound with a quinoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(dimethylamino)-8-methoxy-6-methylquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials followed by cyclization and esterification reactions. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization ensures the compound meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(dimethylamino)-8-methoxy-6-methylquinoline-3-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen functionalities, while reduction may produce more saturated compounds.

Scientific Research Applications

Ethyl 4-(dimethylamino)-8-methoxy-6-methylquinoline-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-(dimethylamino)-8-methoxy-6-methylquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Ethyl 4-(dimethylamino)-8-methoxy-6-methylquinoline-3-carboxylate can be compared with other quinoline derivatives, such as:

    Quinine: Known for its antimalarial properties.

    Chloroquine: Used as an antimalarial and anti-inflammatory drug.

    Quinoline: The parent compound of many derivatives with diverse applications.

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H20N2O3

Molecular Weight

288.34 g/mol

IUPAC Name

ethyl 4-(dimethylamino)-8-methoxy-6-methylquinoline-3-carboxylate

InChI

InChI=1S/C16H20N2O3/c1-6-21-16(19)12-9-17-14-11(15(12)18(3)4)7-10(2)8-13(14)20-5/h7-9H,6H2,1-5H3

InChI Key

PMSFIIKKRQFGTR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2C(=CC(=CC2=C1N(C)C)C)OC

Origin of Product

United States

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